molecular formula C20H24N2O3 B15136022 ABA receptor agonist 1

ABA receptor agonist 1

Cat. No.: B15136022
M. Wt: 340.4 g/mol
InChI Key: IILLCPIJCURCHJ-UHFFFAOYSA-N
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Description

ABA receptor agonist 1 is a synthetic compound designed to mimic the action of abscisic acid, a naturally occurring phytohormone in plants. Abscisic acid plays a crucial role in regulating various physiological processes, including seed germination, stomatal closure, and stress responses. This compound binds to abscisic acid receptors, activating the same signaling pathways as the natural hormone, making it a valuable tool in agricultural and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the use of a sulfonamide linkage, which is crucial for its activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of ABA receptor agonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

ABA receptor agonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .

Mechanism of Action

ABA receptor agonist 1 exerts its effects by binding to abscisic acid receptors, specifically the PYR/PYL/RCAR family of receptors. This binding inhibits the activity of protein phosphatases 2C (PP2Cs), which are negative regulators of abscisic acid signaling. The inhibition of PP2Cs leads to the activation of sucrose-non-fermenting-related kinase subfamily 2 (SnRK2s), which in turn triggers various physiological responses, including stomatal closure and stress tolerance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high binding affinity and specificity for abscisic acid receptors. Its synthetic design allows for fine-tuning of its properties, making it a versatile tool for research and agricultural applications. Unlike natural abscisic acid, this compound can be modified to enhance its stability and efficacy under various conditions .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H24N2O3/c1-11(2)19(20(24)25)22-18(23)9-12-7-15(13-3-4-13)17(10-21)16(8-12)14-5-6-14/h7-8,11,13-14,19H,3-6,9H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

IILLCPIJCURCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CC(=C(C(=C1)C2CC2)C#N)C3CC3

Origin of Product

United States

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